N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
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Overview
Description
N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group attached to a propanamide backbone, with a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used under anhydrous conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-3-(1-pyrrolidinyl)propanamide.
Reduction: Formation of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s affinity for certain targets, while the pyrrolidinyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-3-(1-pyrrolidinyl)propanamide
- N-(4-methylphenyl)-3-(1-pyrrolidinyl)propanamide
- N-(4-chlorophenyl)-3-(1-pyrrolidinyl)propanamide
Uniqueness
N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
InChI Key |
HBDBDYZHBXBZQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Origin of Product |
United States |
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